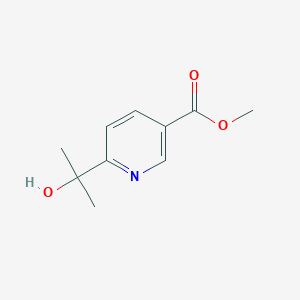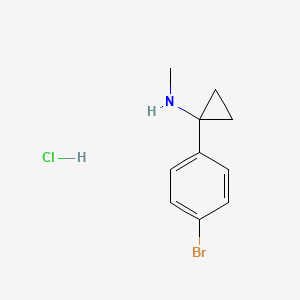
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol, also known as 4-F-TFE, is a chemical compound of the trifluoromethylphenyl ether class. It is a colorless liquid with a sweet, ether-like odor and has a molecular weight of 198.08 g/mol. 4-F-TFE has a wide range of applications in the scientific field, from synthesis of pharmaceuticals to the development of new materials.
Aplicaciones Científicas De Investigación
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is widely used in scientific research, particularly in the field of pharmaceuticals. It has been found to be useful in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen and the anticonvulsant drug lamotrigine. (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has also been used in the synthesis of several other compounds, such as the antifungal agent terbinafine, the anesthetic drug etomidate, and the antineoplastic agent doxorubicin. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has been used in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is known to act as a catalyst in certain reactions, such as the Friedel-Crafts acylation reaction mentioned above. It has also been found to be a useful reagent in the synthesis of a variety of compounds, including pharmaceuticals and other materials. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has been found to be a useful solvent for certain reactions, as it is non-toxic and has a low vapor pressure.
Biochemical and Physiological Effects
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has been found to have no significant biochemical or physiological effects on humans or other organisms. It is not known to be toxic or carcinogenic, and has no known mutagenic or teratogenic effects. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has been found to be non-irritating to the skin and eyes, and is not known to cause any adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has several advantages for laboratory experiments, including its low cost, its relatively low toxicity, and its ability to act as a catalyst and solvent in certain reactions. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is non-flammable and has a low vapor pressure, making it safe to use in most laboratory environments. However, there are some limitations to using (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol in laboratory experiments, such as its low solubility in water and its relatively low boiling point.
Direcciones Futuras
There are a number of potential future directions for the use of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol. One potential application is the development of new materials, such as polymers and nanomaterials, which could have a variety of uses. Additionally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol could be used as a catalyst in the synthesis of new pharmaceuticals, as well as in the synthesis of other compounds. Finally, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Métodos De Síntesis
The synthesis of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a catalytic hydrogenation. In the first step, 4-fluorophenol is reacted with trifluoroacetic anhydride in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The product of this reaction is then subjected to a hydrogenation reaction using a palladium catalyst, such as palladium on carbon (Pd/C), to yield the desired product. This method has been found to be the most efficient and cost-effective route for the production of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol.
Propiedades
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorophenyl)-2,2,2-trifluoroethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)



![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)